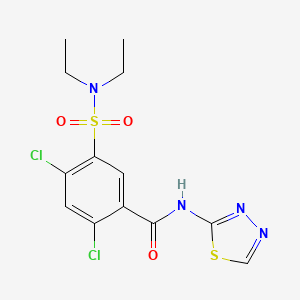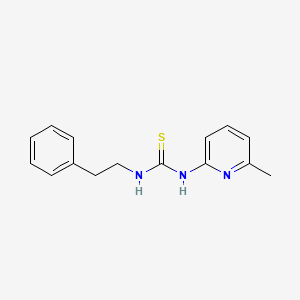
7-(3-Methoxypropyl)-3-(phenylmethyl)-8-(3-thiophenyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-methoxypropyl)-3-(phenylmethyl)-8-(3-thiophenyl)purine-2,6-dione is an oxopurine.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of purine-2,6-dione derivatives, similar to 7-(3-Methoxypropyl)-3-(phenylmethyl)-8-(3-thiophenyl)purine-2,6-dione, has been a subject of research. For instance, the study by Simo et al. (1998) explored the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, highlighting the methods of intramolecular alkylation crucial for such compounds (Simo, Rybár, & Alföldi, 1998).
Pharmacological Studies
- Purine-2,6-dione derivatives have been investigated for their analgesic activities. Zygmunt et al. (2015) conducted a study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, revealing significant analgesic and anti-inflammatory effects (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
Molecular Structure Analysis
- The molecular structure and conformation of purine-2,6-diones have been analyzed, as seen in the work of Karczmarzyk et al. (1995) on 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, a similar compound. They focused on the planarity of the purine skeleton and the conformation of substituent groups (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Receptor Activity Studies
- The activity of purine-2,6-dione derivatives on specific receptors has been researched. Chłoń et al. (2001) synthesized 1,3-dimethyl-7-phenylalkyl-8-[3-(4-phenyl-1-piperazinyl)propylamino]-purine-2,6-dione derivatives and studied their affinity for 5-HT1A and 5-HT2A receptors (Chłoń, Pawłowski, Duszyńska, Szaro, Tatarczńska, Kłodzińska, & Chojnacka-wójcik, 2001).
Exploration of New Ring Systems
- The exploration of new ring systems in purine-2,6-diones has been an area of interest. Hesek and Rybár (1994) reported the synthesis of thiadiazepino-[3,2-f]-purine ring systems, illustrating the diversity in the structural modifications of purine-2,6-diones (Hesek & Rybár, 1994).
properties
Product Name |
7-(3-Methoxypropyl)-3-(phenylmethyl)-8-(3-thiophenyl)purine-2,6-dione |
|---|---|
Molecular Formula |
C20H20N4O3S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-benzyl-7-(3-methoxypropyl)-8-thiophen-3-ylpurine-2,6-dione |
InChI |
InChI=1S/C20H20N4O3S/c1-27-10-5-9-23-16-18(21-17(23)15-8-11-28-13-15)24(20(26)22-19(16)25)12-14-6-3-2-4-7-14/h2-4,6-8,11,13H,5,9-10,12H2,1H3,(H,22,25,26) |
InChI Key |
QQVGDCDFDWZVKR-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(N=C1C3=CSC=C3)N(C(=O)NC2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]-2-furancarboxamide](/img/structure/B1227385.png)

![N-[(3,5-dimethoxyanilino)-sulfanylidenemethyl]-3-phenylpropanamide](/img/structure/B1227390.png)

![4-Bromo-3-nitrobenzoic acid [2-[anilino(oxo)methyl]phenyl] ester](/img/structure/B1227392.png)
![N-[6-[[cyclohexyl(oxo)methyl]amino]-3-pyridinyl]-2-pyridinecarboxamide](/img/structure/B1227393.png)
![4-[3-(Dimethylamino)propylamino]-7,8-dimethyl-3-quinolinecarboxylic acid ethyl ester](/img/structure/B1227396.png)

![2-Hydroxybenzoic acid [2-[[(1-methyl-2-pyrrolyl)-oxomethyl]amino]-2-oxoethyl] ester](/img/structure/B1227401.png)
![2-[[5-(3-Bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]thio]-1-(4-fluorophenyl)ethanone](/img/structure/B1227402.png)
![[3-[(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B1227405.png)
![6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone](/img/structure/B1227406.png)
![4-(4-Methylphenyl)-2-[[3-(4-morpholinyl)-1-oxopropyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1227408.png)
![4-Amino-2-[[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]thio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1227410.png)